(2S)-pyrrolidine-2-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-pyrrolidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDDPVQQUHACU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332207 | |
| Record name | prolinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88218-12-6 | |
| Record name | prolinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Chiral Pyrrolidine Scaffolds in Contemporary Organic Chemistry
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.gov Its prevalence stems from a combination of desirable properties. The three-dimensional, non-planar structure of the pyrrolidine ring allows for the exploration of a wider range of chemical space compared to its flat, aromatic counterpart, pyrrole (B145914). nih.govresearchgate.net This non-planarity, often referred to as "pseudorotation," contributes to the stereochemistry of a molecule and can significantly influence its biological activity by affecting how it binds to proteins and other biological targets. nih.govresearchgate.net
The stereogenicity of the carbon atoms within the pyrrolidine ring is a key feature that medicinal chemists exploit. nih.govresearchgate.net The ability to introduce substituents with specific spatial orientations allows for the fine-tuning of a molecule's properties, leading to improved potency and selectivity for its intended biological target. nih.govresearchgate.net Consequently, chiral pyrrolidine derivatives are found in a multitude of FDA-approved drugs and are integral to the development of new therapeutic agents for a wide range of diseases. nih.govnih.gov
Beyond their presence in pharmaceuticals, chiral pyrrolidines are crucial building blocks in organic synthesis and serve as ligands for transition metals and as organocatalysts. nih.govresearchgate.net The rise of asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions with high enantioselectivity, has further cemented the importance of chiral pyrrolidines. researchgate.netnih.gov Proline, a naturally occurring amino acid containing a pyrrolidine ring, and its derivatives have been shown to be highly effective organocatalysts for a variety of transformations, offering an environmentally friendly alternative to metal-based catalysts. researchgate.netnih.gov
An Overview of 2s Pyrrolidine 2 Carbaldehyde As a Versatile Chiral Synthon
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for producing chiral pyrrolidine derivatives with high enantiomeric purity. These methods can be broadly categorized into approaches using chiral auxiliaries, catalytic asymmetric routes, and stereoselective conversions from readily available precursors.
Strategies Employing Chiral Auxiliaries in Pyrrolidine Construction
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
An efficient method for the enantioselective synthesis of the chiral pyrrolidine core of the Janus kinase (JAK) inhibitor, upadacitinib, utilizes Oppolzer's chiral sultam. acs.org This strategy employs an asymmetric 1,3-dipolar cycloaddition to establish the desired 3,4-syn substituted pyrrolidine structure with high diastereoselectivity and enantioselectivity. acs.org The process has been optimized for larger-scale synthesis, allowing for the efficient removal and recycling of the chiral auxiliary. acs.org
In a different approach, the group of Beak pioneered the use of (-)-sparteine (B7772259) as a chiral ligand for the asymmetric lithiation of N-Boc-pyrrolidine. nih.gov This enantioselective deprotonation, followed by reaction with an electrophile, provides a versatile route to various enantioenriched 2-substituted pyrrolidines. nih.gov The configuration of the product is dependent on the enantiomer of the sparteine (B1682161) ligand used. acs.org
| Chiral Auxiliary | Key Reaction | Substrate | Product | Key Features |
| Oppolzer's Sultam | Asymmetric 1,3-Dipolar Cycloaddition | Acrylate derived from the sultam | 3,4-syn substituted pyrrolidine | High diastereoselectivity and enantioselectivity; auxiliary is recoverable. acs.org |
| (-)-Sparteine | Asymmetric Lithiation | N-Boc-pyrrolidine | 2-substituted pyrrolidines | Enantioselective deprotonation; product configuration controlled by ligand. nih.govacs.org |
Catalytic Asymmetric Synthesis Routes
Catalytic asymmetric synthesis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. These methods utilize small amounts of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product.
The enantioselective hydrogenation of unsaturated pyrrolidine precursors, such as pyrrole-2-carbaldehyde, is a direct method to introduce chirality. This typically involves the use of a chiral transition metal catalyst. While the direct enantioselective hydrogenation of pyrrole-2-carbaldehyde to this compound is a conceptually straightforward approach, the development of highly effective catalysts for this specific transformation remains an active area of research. A key challenge lies in achieving high enantioselectivity due to the often-planar nature of the pyrrole (B145914) ring and the potential for catalyst poisoning by the nitrogen heteroatom.
Chiral transition metal complexes are powerful tools for a variety of asymmetric transformations leading to chiral pyrrolidines. exlibrisgroup.com Rhodium(II)-catalyzed C-H insertion reactions, for instance, have been developed for the direct difunctionalization of pyrrolidine. nih.gov This method allows for the creation of C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. nih.govacs.org
Palladium-catalyzed reactions have also been extensively explored. For example, an enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine has been developed. acs.org This process involves an initial asymmetric lithiation followed by a transmetalation to a configurationally stable organozinc reagent, which then undergoes the palladium-catalyzed cross-coupling. acs.org
| Metal Catalyst System | Reaction Type | Substrate | Product | Key Features |
| Rhodium(II) with chiral ligands | C-H Insertion | Pyrrolidine | C2-symmetrical 2,5-disubstituted pyrrolidines | High enantio- and diastereocontrol. nih.govacs.org |
| Palladium with chiral ligands | Arylation | N-Boc-pyrrolidine | 2-Arylpyrrolidines | Involves transmetalation to a stable organozinc intermediate. acs.org |
| Copper(I) with chiral ligands | H/D Exchange and 1,3-Dipolar Cycloaddition | Glycine-derived aldimine esters | α-Deuterated pyrrolidine derivatives | Provides access to isotopically labeled chiral compounds. rsc.org |
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. nih.govbenthamdirect.com Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves highly effective organocatalysts for a wide range of asymmetric transformations. nih.govmdpi.combeilstein-journals.org
The synthesis of these chiral pyrrolidine-based organocatalysts often involves multi-step sequences starting from readily available chiral precursors like L-proline or (R)-glyceraldehyde. mdpi.combeilstein-journals.org For example, new pyrrolidine-based organocatalysts with bulky substituents have been synthesized from (R)-glyceraldehyde acetonide through a diastereoselective allylation and subsequent cyclization. beilstein-journals.org These catalysts have proven effective in the asymmetric Michael addition of aldehydes to nitroolefins. beilstein-journals.org
Furthermore, cinchona alkaloid-derived bifunctional amino-squaramide catalysts have been successfully employed in the organocatalytic asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org
| Organocatalyst Type | Reaction Type | Reactants | Product | Key Features |
| Diarylprolinol silyl (B83357) ethers | Michael Addition | Aldehydes and nitroolefins | γ-Nitroaldehydes | Highly efficient and enantioselective. beilstein-journals.org |
| Cinchona alkaloid-derived amino-squaramide | Cascade Reaction (Michael/Mannich) | N-tosyl aminomethyl enones and α-cyano-α,β-unsaturated ketones | Highly substituted pyrrolidines with a quaternary center | High enantio- and diastereoselectivity. rsc.org |
| Pyrrolidine-based catalysts from (R)-glyceraldehyde | Michael Addition | Aldehydes and nitroolefins | γ-Nitroaldehydes | Utilizes a chiral pool starting material. beilstein-journals.org |
Stereoselective Conversion Pathways from Accessible Precursors
A highly practical and widely used approach for the synthesis of this compound and its derivatives is the stereoselective modification of readily available and inexpensive chiral starting materials, most notably L-proline. nih.govsigmaaldrich.com
L-proline can be reduced to the corresponding alcohol, (S)-prolinol, using reagents like lithium aluminum hydride. nih.gov (S)-prolinol can then be oxidized under carefully controlled conditions to afford this compound. A common method for this oxidation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide. mdpi.com
Another important precursor derived from the chiral pool is 4-hydroxyproline. mdpi.com This compound allows for the synthesis of a variety of substituted chiral pyrrolidines. For instance, the synthesis of anisomycin, an antibiotic, can be achieved from a cyclic precursor that is ultimately derived from the chiral pool. The synthesis involves an ozonolysis followed by an intramolecular cyclization to form the pyrrolidine ring. mdpi.com
| Precursor | Key Transformation(s) | Product | Reagents |
| L-Proline | Reduction, then Oxidation | This compound | 1. LiAlH4; 2. Oxalyl chloride, DMSO, Et3N (Swern Oxidation) nih.govmdpi.com |
| 4-Hydroxyproline | Various functional group manipulations | Substituted chiral pyrrolidines | Dependent on the target molecule. mdpi.com |
C(sp3)–H Activation Strategies in the Synthesis of Pyrrolidine Systems
The direct functionalization of otherwise unreactive C(sp³)–H bonds represents a powerful and atom-economical strategy for the synthesis and elaboration of pyrrolidine rings. This approach avoids the need for pre-functionalized starting materials, thus streamlining synthetic routes. Various transition-metal-catalyzed methods have been developed to achieve regio- and stereoselective C–H activation within pyrrolidine scaffolds.
Palladium catalysis has been successfully employed for the C(4)–H arylation of pyrrolidine derivatives. acs.org By utilizing an aminoquinoline auxiliary at the C(3) position, selective arylation at the C(4) position can be achieved with high regio- and stereoselectivity, favoring the cis-3,4-disubstituted product. acs.org These reactions often proceed under silver-free conditions with low catalyst loading and utilize inexpensive bases like potassium carbonate. acs.org A key advantage of this methodology is the ability to remove the directing group under mild conditions to reveal various functional groups such as amides, acids, esters, and alcohols. acs.org This strategy has been applied in the formal synthesis of (-)-paroxetine. acs.org
Ruthenium-based catalytic systems have also proven effective for the α-alkylation of pyrrolidines. nih.govacs.org A system comprising [RuCl₂(PPh₃)₃], AgOTf, and BINAP facilitates the addition of C(sp³)–H bonds to unactivated alkenes under relatively mild conditions. nih.govacs.org The use of a pyridyl directing group, which can be readily removed, allows for the synthesis of (NH)-free amines. nih.govacs.org
Furthermore, sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines has been developed. rsc.org By installing a thioacyl group as a directing group, a variety of 2-aryl-3-pyrrolines can be synthesized using arylboronic acids as coupling partners. rsc.org These α-arylated products serve as versatile intermediates for the synthesis of polysubstituted pyrrolidines. rsc.org
Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides another route to pyrrolidines. organic-chemistry.org This method is characterized by its mild reaction conditions and excellent regio- and chemoselectivity. organic-chemistry.org Similarly, iron catalysts can be used for the reductive cyclization of N- and O-tethered 1,6-enynes to afford pyrrolidine derivatives. organic-chemistry.org The intramolecular insertion of nitrene species into sp³ C-H bonds, often catalyzed by rhodium or iron, is also a recognized method for constructing the pyrrolidine ring. organic-chemistry.orgosaka-u.ac.jp
A synergistic approach combining a nickel catalyst and benzaldehyde (B42025) enables the C(sp³)–H alkylation and arylation of amides using simple aryl or alkyl halides. organic-chemistry.org This methodology is attractive due to its use of readily available starting materials, mild conditions, and broad functional-group tolerance. organic-chemistry.org
Visible light-promoted reactions offer a modern approach to C–H functionalization. For instance, the use of visible light can facilitate the generation of N-centered radicals from aryl amines, which can then participate in a 1,5-hydrogen atom transfer (1,5-HAT) to achieve regioselective amination of remote C(sp³)–H bonds, leading to the formation of pyrrolidines. researchgate.net
Multi-Step Organic Reaction Sequences for Functionalization
The synthesis of functionalized pyrrolidine derivatives, including this compound, often relies on multi-step reaction sequences that allow for the precise installation of various substituents and the construction of the heterocyclic core. These sequences typically involve key bond-forming reactions and cyclization strategies.
Key Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Stereoselective Aldol Reactions Involving Pyrrolidine Carbaldehydes
Proline and its derivatives are renowned organocatalysts for stereoselective aldol reactions. wikipedia.org (S)-Proline can catalyze the intramolecular aldol reaction of a triketone to produce a bicyclic ketol with high enantioselectivity. wikipedia.org The mechanism is believed to proceed through an enamine intermediate, with the stereochemical outcome dictated by a Zimmerman-Traxler-like transition state. wikipedia.org
Proline mimetics, such as N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, have been developed to catalyze highly enantio- and diastereoselective anti-aldol reactions. nih.gov These catalysts can be effective at low loadings and can be used in industry-friendly solvents or even under neat conditions. nih.gov Computational studies suggest that nonclassical hydrogen bonds between the sulfonamide, the electrophile, and the catalyst enamine are responsible for the high diastereoselectivity. nih.gov
Furthermore, densely substituted pyrrolidines synthesized via [3 + 2] cycloaddition reactions can themselves act as organocatalysts in asymmetric direct aldol reactions. For example, a cycloadduct can catalyze the reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde, yielding the aldol product with moderate diastereo- and enantioselectivity. nih.gov
Alkylation and Reductive Alkylation Strategies
The alkylation of pyrrolidine derivatives is a fundamental strategy for introducing substituents. Metalation of N-activated pyrrolidines followed by alkylation has been shown to proceed with retention of configuration at the carbon atom. acs.org The Stork enamine alkylation is a classic method where an enamine formed from a ketone and a secondary amine like pyrrolidine reacts with an alkyl halide. youtube.com
Reductive amination is another powerful tool for N-alkylation. A two-step chemocatalytic system starting from glutamic acid can produce a range of N-alkyl-2-pyrrolidones. rsc.org This process involves a palladium-catalyzed reductive N-alkylation followed by thermally induced lactamization and decarboxylation. rsc.org Ruthenium catalysts can also be used for the N-alkylation of amines and sulfonamides. organic-chemistry.org
Catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines provides access to chiral C2- or C3-alkylated pyrrolidines depending on the catalyst (cobalt or nickel) used. organic-chemistry.org
Allylation and Cross-Metathesis in Pyrrolidine Scaffold Elaboration
Allylation reactions provide a means to introduce versatile allyl groups into pyrrolidine structures. Palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides can produce N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov A catalytic protocol for the enantioselective synthesis of 2,4-disubstituted pyrrolidines involves successive nucleophilic and electrophilic allylation mediated by an iridium catalyst. acs.org
Ring-closing metathesis (RCM) is a powerful technique for constructing the pyrrolidine ring. thieme-connect.com A combination of iron-catalyzed cross-coupling and ruthenium-catalyzed RCM has been used to prepare 3-alkyl and 3-aryl substituted N-Boc protected pyrrolidines. thieme-connect.com Tandem cross-metathesis/intramolecular aza-Michael reactions between enones and unsaturated carbamates, promoted by a Hoveyda-Grubbs catalyst, can also lead to the formation of β-amino carbonyl units within a pyrrolidine structure. organic-chemistry.org However, the use of N-heteroaromatic-containing olefins in cross-metathesis can be challenging due to potential catalyst deactivation. beilstein-journals.org
Intramolecular Cyclization Tactics for Pyrrolidine Ring Formation
Intramolecular cyclization is a cornerstone of pyrrolidine synthesis. osaka-u.ac.jp A variety of methods exist, including the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jpresearchgate.net
Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by an intramolecular [3+2] cycloaddition, can produce highly substituted and polycyclic pyrrolidine structures. acs.org Copper-promoted intramolecular aminooxygenation of alkenes offers a diastereoselective route to disubstituted pyrrolidines, with the stereochemical outcome dependent on the position of substituents on the alkene chain. nih.gov
Palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds, facilitated by a removable directing group, allows for the synthesis of pyrrolidones. nih.gov Furthermore, ring-closing enyne metathesis (RCEM) catalyzed by ruthenium complexes provides an efficient pathway to chiral pyrrolidine derivatives from enyne substrates containing a basic nitrogen atom. acs.orgorganic-chemistry.org This method is atom-economical and can proceed under mild conditions. acs.org
Advanced Protecting Group Chemistry in Pyrrolidine Synthesis
The synthesis of this compound and its chiral derivatives is a cornerstone of modern organic chemistry, providing essential building blocks for numerous pharmaceuticals and complex molecules. A critical aspect of these synthetic routes is the strategic use of protecting groups, particularly for the pyrrolidine nitrogen atom. wikipedia.orgorganic-chemistry.org Protecting groups are chemical modifications of a functional group to ensure chemoselectivity during a reaction, temporarily masking its reactivity. wikipedia.orgorganic-chemistry.org In the context of pyrrolidine synthesis, the secondary amine is nucleophilic and can interfere with various reaction steps. Therefore, its protection is paramount for achieving high yields and stereochemical control.
Common Nitrogen-Protecting Groups in Pyrrolidine Synthesis
Several protecting groups have become standard in the synthesis of pyrrolidine derivatives. The most common are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is widely used due to its stability under many conditions and its straightforward removal under acidic conditions. organic-chemistry.org For instance, syntheses often begin with the protection of commercially available (S)-proline or its derivatives, like (S)-prolinol, with a Boc group. nih.gov The Cbz group offers an alternative that is stable to acidic conditions but can be cleaved via hydrogenolysis.
The table below summarizes key characteristics of commonly employed protecting groups for the pyrrolidine nitrogen.
| Protecting Group | Abbreviation | Structure | Introduction Reagents | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) organic-chemistry.orgnih.gov | |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., Piperidine in DMF) organic-chemistry.org |
Orthogonal Protection Strategies
Advanced synthetic strategies often require the presence of multiple protecting groups within the same molecule. Orthogonal protection is a sophisticated approach where each protecting group can be removed selectively in the presence of the others by using specific, non-interfering reaction conditions. wikipedia.orgorganic-chemistry.org This strategy is invaluable in multi-step syntheses of complex pyrrolidine derivatives where different functional groups need to be unmasked at various stages.
A classic example of an orthogonal pair is the acid-labile Boc group and the base-labile Fmoc group. organic-chemistry.org A synthetic intermediate bearing both a Boc-protected amine and an Fmoc-protected functional group can have either group removed independently. Another orthogonal strategy involves pairing a Boc group with a Cbz group; the former is removed with acid, while the latter is cleaved by hydrogenolysis. This allows for precise, stepwise manipulation of the molecule. For example, in the synthesis of complex pyrrolidine-containing drugs, one might start with an N-protected proline derivative and introduce other functionalities that are themselves protected, allowing for a modular and controlled assembly. nih.gov
Research Findings in Protecting Group Application
Recent research highlights the nuanced role of protecting groups beyond simple masking of reactivity. The choice of the N-protecting group can influence the stereoselectivity of subsequent reactions on the pyrrolidine ring.
In one documented synthesis, (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine was used as a starting material. google.com The presence of the N-Boc group was crucial for controlling the stereochemistry during the reduction of a carbonyl group elsewhere in the molecule. google.com Similarly, the synthesis of various pyrrolidine-2-carboxylic acid derivatives relies heavily on N-protection to prevent racemization at the C2 position during certain reaction steps. google.com
Another study on the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs demonstrated a sequence where an N-Boc group was maintained through several steps, including a palladium-catalyzed C-H activation reaction, and was only removed in the final step using trifluoroacetic acid (TFA). nih.gov This highlights the robustness of the Boc group in the presence of transition metal catalysts and other reagents. The synthesis of the drug Daclatasvir also showcases this principle, where an N-protected proline is alkylated, and the protecting group is removed under acidic catalysis late in the synthetic sequence. nih.gov
The strategic application of protecting groups is thus an indispensable tool in the synthesis of this compound and its derivatives, enabling the construction of complex, chirally pure molecules with high efficiency and control.
Applications of 2s Pyrrolidine 2 Carbaldehyde in Organic Synthesis
Utilization as a Chiral Building Block
The inherent chirality of (2S)-pyrrolidine-2-carbaldehyde, derived from the readily available amino acid L-proline, makes it an excellent starting point for asymmetric synthesis. wikipedia.orgnih.gov The pyrrolidine (B122466) ring serves as a rigid scaffold, allowing for the predictable transfer of stereochemical information during chemical transformations. unipa.itnih.gov
Synthesis of Complex Chiral Molecular Architectures
The aldehyde functionality of this compound provides a handle for a wide array of chemical manipulations, enabling the construction of elaborate and stereochemically rich molecular frameworks. For instance, it can be a precursor to various substituted pyrrolidines, which are key components in many biologically active compounds and organocatalysts. rsc.orgnih.gov The synthesis of functionalized bridged pyrrolidines, for example, demonstrates the utility of this scaffold in creating molecules with improved properties such as enhanced water solubility and reduced lipophilicity. enamine.net
Furthermore, the aldehyde can undergo reactions like the Morita-Baylis-Hillman reaction to create polyhydroxylated pyrrolidines, which are potent inhibitors of enzymes like α-glycosidase and hold potential as antidiabetic and anticancer agents. nih.gov The strategic functionalization of the pyrrolidine ring, often starting from derivatives of this compound, allows for the synthesis of a diverse array of chiral N-heterocycles, which are prevalent motifs in many pharmaceutical drugs. acs.org
Role as Precursors for Diverse Bioactive Compounds
This compound and its derivatives serve as crucial intermediates in the synthesis of a wide range of bioactive compounds. The pyrrolidine nucleus is a common feature in numerous FDA-approved drugs and natural products. unipa.itnih.gov For example, derivatives of this chiral aldehyde are used to synthesize potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), which are promising candidates for treating neurodegenerative diseases. nih.gov
The versatility of the pyrrolidine scaffold is further highlighted by its presence in drugs for various therapeutic areas. For instance, it is a key structural element in antiviral agents like Daclatasvir, used in the treatment of Hepatitis C, and in antibiotics such as Ertapenem and Meropenem. nih.govmdpi.com The synthesis of these complex molecules often relies on the stereocontrol imparted by the chiral pyrrolidine starting material. nih.gov
Below is a table summarizing the synthesis of various bioactive compounds starting from or incorporating the (2S)-pyrrolidine scaffold.
| Bioactive Compound/Target | Synthetic Application of Pyrrolidine Scaffold | Reference(s) |
| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Utilized as a chiral scaffold for developing potent and selective inhibitors for neurodegenerative diseases. | nih.gov |
| Daclatasvir (Hepatitis C treatment) | The synthesis involves the alkylation of N-protected proline derivatives. | mdpi.com |
| Ertapenem and Meropenem (Antibiotics) | Synthesized from (2S,4R)-4-hydroxypyrrolidine carboxylic acid, a proline derivative. | nih.govmdpi.com |
| α-Glycosidase Inhibitors (Potential antidiabetics) | Polyhydroxylated pyrrolidines synthesized via the Morita-Baylis-Hillman reaction of Garner's aldehyde, a proline derivative. | nih.gov |
| Ionotropic Glutamate Receptor Antagonists | Stereoselective synthesis of potent and selective NMDA receptor antagonists based on a proline scaffold. | nih.gov |
Integration into Peptide and Peptidomimetic Synthesis
The structural similarity of this compound to the amino acid proline allows for its seamless integration into peptide synthesis. sigmaaldrich.com It can be used to create modified peptides and peptidomimetics with unique conformational properties. kent.ac.uk For example, it has been incorporated into the synthesis of dipeptide mimetics that adopt a polyproline type II (PPII) helix conformation, which is important for mediating protein-protein interactions. researchgate.net
Furthermore, derivatives of this compound, such as 2-pyrrolylalanine, have been synthesized and incorporated into peptides to study their influence on prolyl amide isomer equilibrium. nih.gov This highlights the role of this chiral building block in creating novel peptide structures with tailored properties.
Employment as a Chiral Auxiliary in Stereocontrolled Reactions
Beyond its role as a chiral building block, this compound and its derivatives can also function as chiral auxiliaries. In this capacity, the chiral pyrrolidine moiety is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. This strategy is widely employed in asymmetric synthesis to achieve high levels of stereocontrol. For example, C2-symmetrical pyrrolidine derivatives have been used as chiral auxiliaries in radical reactions. capes.gov.br
Organocatalysis Employing Pyrrolidine Based Catalysts
Development and Rational Design of Chiral Pyrrolidine (B122466) Organocatalysts
The field of asymmetric organocatalysis has been significantly shaped by the development of chiral pyrrolidine-based catalysts. nih.gov Their versatility and effectiveness stem from a well-understood mechanism and the ease with which their structure can be modified to suit a wide range of chemical transformations.
Proline-Derived Catalysts and Structural Modifications for Enhanced Performance
The journey of pyrrolidine-based organocatalysis began with the use of the naturally occurring amino acid L-proline. tcichemicals.com Pioneering work in the 1970s demonstrated its ability to catalyze intramolecular asymmetric aldol (B89426) reactions. tcichemicals.com This was followed by the development of intermolecular versions of the reaction, which further solidified proline's position as a cornerstone of organocatalysis. tcichemicals.com However, proline itself has limitations, such as low solubility in many organic solvents and the need for high catalyst loadings. organic-chemistry.orgresearchgate.net
To overcome these drawbacks and to expand the scope of proline-catalyzed reactions, extensive research has focused on modifying the proline scaffold. researchgate.netmdpi.com These modifications aim to enhance catalytic activity, improve enantioselectivity, and broaden the range of compatible substrates. mdpi.com Key strategies include the derivatization of the carboxylic acid and the amine functionalities, as well as the introduction of various substituents on the pyrrolidine ring. nih.gov
Prominent examples of modified proline catalysts include:
Prolinols and their derivatives: Diarylprolinol silyl (B83357) ethers, developed by Jørgensen and Hayashi, have proven to be highly effective catalysts for asymmetric functionalization of aldehydes. nih.gov
Prolinamides: These are formed by converting the carboxylic acid of proline into an amide. mdpi.com This modification can introduce additional hydrogen bonding sites, which can play a crucial role in stereocontrol. mdpi.comnih.gov
Tetrazole and Acylsulfonamide derivatives: These have shown superior performance compared to proline in asymmetric Mannich, nitro-Michael, and aldol reactions, offering higher yields and enantioselectivities in a broader range of solvents. organic-chemistry.orgrsc.org
Table 1: Examples of Proline-Derived Catalysts and their Applications
| Catalyst Type | Example | Application | Key Advantages |
|---|---|---|---|
| Natural Amino Acid | L-Proline | Intermolecular Aldol Reaction | Readily available, inexpensive. |
| Prolinol Derivative | Diarylprolinol Silyl Ether | Michael Addition | High enantioselectivity and reactivity. nih.gov |
| Prolinamide | Pyrimidine-derived prolinamides | Aldol Reactions | Bifunctional activation, improved stereocontrol. mdpi.com |
| Tetrazole Derivative | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Mannich, Nitro-Michael, and Aldol Reactions | High enantioselectivity at low catalyst loadings. organic-chemistry.org |
| Peptide Catalyst | H-D-Pro-Pro-Glu-NH2 | Conjugate Addition | High chemoselectivity and enantioselectivity. nih.gov |
Tailoring Catalyst Structure for Optimized Enantioselectivity and Reaction Rate
The rational design of pyrrolidine-based organocatalysts involves fine-tuning their steric and electronic properties to achieve optimal performance in a specific reaction. mdpi.com By strategically modifying the catalyst's structure, it is possible to control the approach of the substrates and stabilize the desired transition state, thereby maximizing enantioselectivity and reaction rate. mdpi.com
Several key structural features are commonly manipulated:
Substituents at the α-position: The introduction of bulky substituents at the 2-position of the pyrrolidine ring, adjacent to the nitrogen atom, is a widely used strategy to create a chiral pocket that effectively shields one face of the reactive intermediate, forcing the electrophile to attack from the less hindered side. nih.govethz.ch This steric shielding is a fundamental principle for achieving high enantioselectivity.
Rigid Backbones: Incorporating the pyrrolidine moiety into a rigid bicyclic or spirocyclic framework can restrict the conformational flexibility of the catalyst. nih.govrsc.org This pre-organization of the catalytic scaffold can lead to a more defined transition state and, consequently, higher levels of stereocontrol. nih.gov For instance, pyrrolidinyl-camphor-containing bifunctional organocatalysts have been designed to synergistically activate both the nucleophile and electrophile. mdpi.com
Hydrogen-Bonding Donors: The presence of functional groups capable of hydrogen bonding, such as amides, ureas, thioureas, or squaramides, can significantly influence the catalyst's performance. nih.govacs.org These groups can pre-organize the substrate through hydrogen bonding interactions, leading to enhanced stereoselectivity. nih.govacs.org
Electronic Effects: The electronic properties of the substituents on the pyrrolidine ring can also be tuned. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the nucleophilicity of the enamine intermediate or the electrophilicity of the iminium ion. nih.gov
Table 2: Impact of Structural Modifications on Catalyst Performance
| Structural Modification | Effect | Example |
|---|---|---|
| Bulky α-substituent | Enhances steric shielding, leading to higher enantioselectivity. | Diarylprolinol silyl ethers in Michael additions. nih.gov |
| Rigid scaffold | Reduces conformational flexibility, leading to a more ordered transition state. | Spiro-pyrrolidine silyl ether in Michael additions. rsc.org |
| Hydrogen-bond donor | Pre-organizes the substrate, enhancing stereoselectivity. | Squaramide-based catalysts in cycloadditions. nih.gov |
| Electronic tuning | Modulates the reactivity of the catalyst. | Fluorinated pyrrolidines. nih.govbeilstein-journals.org |
Fundamental Mechanistic Principles of Pyrrolidine Organocatalysis
The success of pyrrolidine-based organocatalysts lies in their ability to activate substrates through two primary mechanistic pathways: enamine and iminium ion catalysis. nih.gov These pathways provide a powerful means of controlling the reactivity and stereoselectivity of a wide range of organic transformations.
Enamine and Iminium Ion Activation Pathways
Enamine Catalysis: In this pathway, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. wikipedia.orgcaltech.edu This process raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it more reactive towards electrophiles. caltech.edu The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. wikipedia.org After the reaction, the catalyst is regenerated through hydrolysis of the resulting iminium ion. nih.gov
Iminium Ion Catalysis: This pathway involves the reaction of the pyrrolidine catalyst with an α,β-unsaturated aldehyde or ketone. acs.org The formation of a chiral iminium ion lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. caltech.eduacs.org The bulky substituents on the catalyst effectively block one face of the iminium ion, guiding the nucleophile to the opposite face and thus controlling the stereochemical outcome of the reaction. acs.org The catalyst is regenerated in the final step of the catalytic cycle. acs.org
These two activation modes are often complementary and have been successfully applied to a vast array of asymmetric reactions, including aldol reactions, Michael additions, Mannich reactions, and Diels-Alder reactions. nih.govwikipedia.org
Significance of Hydrogen Bonding Interactions in Stereochemical Control
Hydrogen bonding plays a crucial role in many pyrrolidine-catalyzed reactions, acting as a key element for achieving high levels of stereocontrol. nih.govacs.org Bifunctional organocatalysts, which possess both a pyrrolidine moiety for enamine or iminium ion formation and a hydrogen-bond donor group, have been developed to exploit these interactions. mdpi.comacs.org
The hydrogen-bond donor, typically an amide, urea, thiourea, or squaramide, can interact with the second substrate (the electrophile in enamine catalysis or the nucleophile in iminium ion catalysis), holding it in a specific orientation within the transition state. nih.govnih.gov This pre-organization of the reactants through a network of non-covalent interactions leads to a highly ordered transition state assembly, which is essential for efficient stereochemical communication and high enantioselectivity. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have provided valuable insights into the nature of these hydrogen-bonding interactions and their influence on the reaction outcome. mdpi.comnih.gov These studies have confirmed that the formation of multiple hydrogen bonds between the catalyst and the substrates can significantly stabilize the desired transition state, leading to the observed high levels of stereoselectivity. mdpi.comnih.gov
Exploration of Cooperative and Synergistic Catalytic Systems
To further expand the capabilities of organocatalysis, researchers have explored the use of cooperative and synergistic catalytic systems, where a pyrrolidine-based organocatalyst works in concert with one or more other catalysts. mdpi.com These systems can enable transformations that are difficult or impossible to achieve with a single catalyst and can often lead to improved reactivity and selectivity. mdpi.com
In a cooperative catalytic system , the two catalysts act on the same substrate or on different substrates that are involved in the same reaction. For example, a bifunctional catalyst can be considered a form of intramolecular cooperative catalysis, where the pyrrolidine unit and the hydrogen-bond donor work together. mdpi.com
In a synergistic catalytic system , two independent catalytic cycles operate simultaneously and merge at a certain point to facilitate the desired transformation. mdpi.com This approach allows for the combination of different activation modes. For instance, a pyrrolidine catalyst can be used to generate an enamine intermediate, while a metal catalyst or another organocatalyst activates the electrophile. mdpi.com An example is the combination of a secondary amine catalyst for enal activation and a metal Lewis acid for the activation of a benzoxazole. mdpi.com The stereocontrol is imparted by the chiral organocatalyst, avoiding the need for expensive chiral ligands for the metal. mdpi.com
These advanced catalytic concepts have opened up new avenues for the development of highly efficient and selective asymmetric reactions, further highlighting the remarkable versatility of pyrrolidine-based organocatalysts. mdpi.com
Applications in Asymmetric Transformations and Cascade Reactions
The pyrrolidine scaffold, particularly derived from the chiral pool, is a cornerstone of modern organocatalysis. The compound (2S)-pyrrolidine-2-carbaldehyde and its derivatives are instrumental in a vast array of asymmetric transformations. Their efficacy stems from the ability to activate substrates through the formation of transient enamines or iminium ions, creating a chiral environment that directs the stereochemical outcome of the reaction. This section explores the application of these catalysts in key asymmetric reactions, including Michael additions, Mannich reactions, and various coupling methodologies.
Asymmetric Michael Additions Catalyzed by Pyrrolidine Derivatives
The asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction, has been extensively studied using pyrrolidine-based organocatalysts. nih.govresearchgate.net These catalysts effectively promote the conjugate addition of carbonyl compounds to electron-deficient olefins like nitroalkenes, yielding chiral γ-nitro carbonyl compounds with high levels of stereocontrol. researchgate.netresearchgate.net
The catalytic cycle typically involves the reaction of a pyrrolidine derivative with a donor ketone or aldehyde to form a nucleophilic enamine intermediate. The stereochemistry of the pyrrolidine catalyst then guides the enamine's attack on the Michael acceptor. The resulting iminium ion is subsequently hydrolyzed to release the chiral product and regenerate the catalyst.
Researchers have developed a variety of pyrrolidine-based catalysts to optimize reactivity and selectivity. For instance, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, has proven to be a highly efficient organocatalyst for the asymmetric Michael addition of cyclohexanone (B45756) and cyclopentanone (B42830) to β-nitrostyrenes. researchgate.net This catalyst system provides γ-nitro carbonyl products in excellent yields (up to 97%) and with outstanding stereoselectivity (up to >99:1 dr and >99% ee) without requiring any additives. researchgate.net Similarly, novel bifunctional pyrrolidine-based organocatalysts synthesized from (R)-glyceraldehyde have demonstrated high efficiency and stereoselectivity in the Michael addition of various aldehydes and ketones to nitroolefins. researchgate.net
In 2010, Carter and coworkers developed an ester-containing proline aryl sulfonamide catalyst that is soluble in apolar solvents. nih.gov This catalyst was effective in the conjugate addition of α,α-disubstituted aldehydes to acyclic unsaturated ketones, leading to the formation of cyclohexenones with two adjacent stereocenters, including an all-carbon quaternary center, in high enantio- and diastereoselectivity. nih.gov The mechanism is believed to involve the formation of an enamine from the aldehyde, which then reacts with a chiral iminium ion generated from the ketone. nih.gov
The following table summarizes representative results for asymmetric Michael additions catalyzed by various pyrrolidine derivatives.
| Catalyst | Donor Substrate | Acceptor Substrate | Yield (%) | dr (syn:anti) | ee (%) |
| (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine | Cyclohexanone | β-Nitrostyrene | 97 | >99:1 | >99 |
| (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine | Cyclopentanone | β-Nitrostyrene | 95 | >99:1 | >99 |
| Pyrrolidine organocatalyst from (R)-glyceraldehyde | Propanal | β-Nitrostyrene | 98 | 98:2 | 97 |
| Pyrrolidine organocatalyst from (R)-glyceraldehyde | Cyclohexanone | β-Nitrostyrene | 99 | 98:2 | 99 |
| (S)-N-Tritylpyrrolidine-2-carboxamide | Propanal | β-Nitrostyrene | Good | Moderate | Good |
This table presents a selection of data from cited research to illustrate the effectiveness of different pyrrolidine-based catalysts in asymmetric Michael additions. nih.govresearchgate.netresearchgate.net
Enantioselective Mannich-Type Reactions
The Mannich reaction is a fundamental C-C bond-forming transformation that produces β-amino carbonyl compounds, which are valuable precursors for synthesizing amino acids, peptides, and various alkaloids. L-proline and its derivatives have been established as powerful catalysts for asymmetric Mannich-type reactions. researchgate.net They facilitate the three-component coupling of an aldehyde, an amine, and a ketone, or the reaction of a pre-formed imine with a ketone. researchgate.net
A significant advancement in this area involves the use of modified proline catalysts to improve solubility in nonpolar solvents and enhance catalytic activity. For example, N-(p-dodecylphenyl-sulfonyl)-2-pyrrolidinecarboxamide, a proline mimetic, has been successfully used to catalyze highly enantioselective and diastereoselective Mannich reactions. nih.gov This catalyst allows for the use of common nonpolar solvents and higher reaction concentrations, producing syn-selective Mannich products that serve as surrogates for α- and β-amino acids. nih.gov
Another innovative approach utilizes 5-pyrrolidin-2-yltetrazole as a proline analogue. This catalyst is significantly more soluble in non-polar solvents than proline itself and effectively catalyzes the Mannich-type addition of ketones to N-PMP protected α-imino ethyl glyoxalate without a loss of enantioselectivity. researchgate.net The cooperative use of L-proline with a Brønsted acid and base has also been shown to promote the Mannich reaction between cyclic N,O-acetals and various ketones, enabling the gram-scale synthesis of 2-(acylmethylene)pyrrolidine derivatives, which are precursors to pyrrolidine alkaloids. rsc.org
The table below showcases results from enantioselective Mannich reactions using pyrrolidine-based catalysts.
| Catalyst | Ketone Substrate | Imine Substrate | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| N-(p-dodecylphenyl-sulfonyl)-2-pyrrolidinecarboxamide | Cyclohexanone | N-PMP-protected ethyl glyoxylate (B1226380) imine | Toluene | 95 | 95:5 | 99 |
| N-(p-dodecylphenyl-sulfonyl)-2-pyrrolidinecarboxamide | Acetone | N-PMP-protected ethyl glyoxylate imine | 2-Methyl-tetrahydrofuran | 84 | >20:1 | 96 |
| 5-Pyrrolidin-2-yltetrazole | Acetone | N-PMP-protected α-imino ethyl glyoxalate | Dichloromethane | 99 | - | 96 |
| L-Proline | Acetone | Aldehydes and Aryl amines | - | Good | - | Good |
This table summarizes representative data from cited research on enantioselective Mannich reactions. researchgate.netnih.govresearchgate.net
Chemoselective Reductive Alkylation and C-C Coupling Methodologies
Pyrrolidine derivatives are central to advanced catalytic methodologies that go beyond simple additions, including cascade reactions and reductive C-C couplings for the synthesis of complex, polysubstituted pyrrolidine rings. mdpi.comacs.org These methods are highly valuable as they construct the core heterocyclic structure with simultaneous control over multiple stereocenters. acs.org
One such strategy is the reductive [3+2] cycloaddition of amides with conjugated alkenes, enabled by an iridium catalyst (Vaska's complex) and a silane (B1218182) reducing agent (TMDS). acs.org This approach reductively generates azomethine ylide species from amides or lactams, which then undergo cycloaddition to afford a wide range of highly substituted pyrrolidines and polycyclic amine products. acs.org This method offers broad scope and high selectivity for creating structurally diverse scaffolds. acs.org
Another powerful strategy involves Rh(II)/Pd(0) dual catalysis for a carbenoid N-H insertion/allylation cascade reaction. mdpi.com This process efficiently constructs highly functionalized and polysubstituted pyrrolidines in high yields and with excellent diastereoselectivities (>20:1 dr). The proposed mechanism involves the formation of a Rh(II)-associated ammonium (B1175870) ylide, which then participates in a palladium-catalyzed allylation, demonstrating sophisticated control over multiple reactive intermediates. mdpi.com
Furthermore, C(sp³)–H activation has emerged as a novel strategy for functionalizing the pyrrolidine ring. nih.gov This methodology has been used in the enantioselective synthesis of complex proline analogs, where a directing group guides the activation and subsequent arylation of a C-H bond on the pyrrolidine scaffold. nih.gov
Other Enantioselective Catalytic Reactions Promoted by Pyrrolidine Scaffolds
The utility of pyrrolidine-based catalysts extends to a variety of other important enantioselective transformations. One notable example is the organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. nih.gov This reaction, catalyzed by a BINOL-phosphoric acid, provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantio- and diastereoselectivity. The reaction proceeds through the in situ formation of a reactive azafulvene intermediate from a 1H-pyrrole-2-carbinol. nih.gov
Pyrrolidine-containing C2-symmetric squaramides have also been designed as recyclable organocatalysts. scilit.com These catalysts have been successfully applied to the asymmetric Michael reaction of aldehydes with nitroalkanes, showcasing the potential for developing sustainable catalytic systems based on the pyrrolidine framework. scilit.com
Computational Chemistry and Modeling Studies in Pyrrolidine Research
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in unraveling the intricate reaction mechanisms of processes catalyzed by proline and its derivatives, including (2S)-pyrrolidine-2-carbaldehyde. nih.govresearchgate.netnih.gov These calculations allow for the exploration of potential energy surfaces, identifying key intermediates and transition states, and determining the rate-limiting and stereoselectivity-determining steps. researchgate.netacs.org
A central aspect of proline catalysis is the formation of an enamine intermediate. nih.govpnas.org DFT studies have elucidated the energetics of this process, revealing that the initial reaction between proline and a carbonyl compound can have a high activation barrier. acs.org However, the presence of a solvent, such as dimethylsulfoxide (DMSO), can significantly lower this barrier by stabilizing charged intermediates. researchgate.netacs.org The role of the carboxylic acid functionality of proline in mediating proton transfers during the catalytic cycle has also been a key focus of computational investigations. pnas.org
Different mechanistic models have been proposed and computationally evaluated. The Houk-List model, for instance, which proposes a single proline molecule in the transition state, has been supported by DFT calculations for both intramolecular and intermolecular aldol (B89426) reactions. pnas.orgresearchgate.netic.ac.uk These studies have highlighted the crucial role of hydrogen bonding and the specific geometry of proton transfer in dictating the stereochemical outcome of the reaction. nih.gov
Furthermore, computational studies have explored alternative reaction pathways. For example, in the presence of water, calculations suggest that an enol intermediate can become predominant over the enamine, offering a dual catalytic role for L-proline. nih.gov The influence of explicit solvent molecules on the reaction mechanism has also been investigated, showing that solvents like DMSO can stabilize transition states and weaken certain intermolecular interactions, thereby facilitating the reaction. fao.org
Table 1: Key Findings from Quantum Chemical Calculations on Proline-Catalyzed Reactions
| Research Focus | Key Computational Finding | Reference(s) |
| Reaction Mechanism | Elucidation of the enamine mechanism and the role of the carboxylic acid in proton transfer. | acs.orgnih.govpnas.org |
| Solvent Effects | DMSO lowers the activation barrier for enamine formation by stabilizing charged species. | researchgate.netacs.org |
| Transition State Models | Support for the single-proline Houk-List model in aldol reactions. | pnas.orgresearchgate.netic.ac.uk |
| Alternative Pathways | Water can promote the formation of an enol intermediate, suggesting a dual catalytic role for proline. | nih.gov |
Transition State Analysis and Prediction of Stereochemical Outcomes
A significant achievement of computational chemistry in this field is the ability to analyze transition states and predict the stereochemical outcomes of reactions catalyzed by this compound and its analogs. By calculating the relative energies of diastereomeric transition states, researchers can predict which stereoisomer will be formed preferentially. nih.govnih.gov
DFT calculations at levels such as B3LYP/6-31G(d,p) have been shown to provide accurate predictions of stereoselectivity, often with errors of less than 0.5 kcal/mol in the relative activation energies. nih.gov This level of accuracy is sufficient to explain the origins of enantioselectivity and diastereoselectivity in many proline-catalyzed reactions. nih.govresearchgate.net The Houk-List model, for example, successfully predicted the favored (S,R) diastereomer in the aldol condensation by analyzing the four possible diastereomeric transition states. ic.ac.uk
These analyses have revealed that subtle differences in the catalyst structure and the puckering of the pyrrolidine (B122466) ring can have a significant impact on the geometry of the transition state and, consequently, the stereoselectivity. researchgate.net For instance, the "up" or "down" conformation of the pyrrolidine ring in the transition state can influence the facial selectivity of the reaction. researchgate.net Computational studies have also been employed to understand the stereoselectivity of reactions involving various proline derivatives, helping to establish key factors for the design of new and improved catalysts. nih.govnih.gov
The application of these predictive models has been tested against experimental results, providing a strong validation of the current state-of-the-art in quantum mechanical prediction of the products of complex organic reactions in solution. researchgate.net
Table 2: Computational Prediction of Stereoselectivity in Proline-Catalyzed Aldol Reactions
| Catalyst | Reactants | Computational Method | Predicted Outcome | Reference(s) |
| (S)-Proline | Cyclohexanone (B45756) and Benzaldehyde (B42025) | B3LYP/6-31G(d) | Prediction of the ratio of four stereoisomeric products. | researchgate.net |
| Proline Derivatives | Benzaldehyde and Acetone | B3LYP/6-31G(d,p) | Analysis of stereoselectivity based on transition state energies. | nih.govnih.gov |
| (S)-Proline | Aldehyde/Ketone | B3LYP/6-31G(d) | The (S,R) diastereomer is the lowest energy transition state. | ic.ac.uk |
Conformational Analysis of this compound and Related Scaffolds
The conformational flexibility of the pyrrolidine ring is a critical factor influencing the catalytic activity and selectivity of this compound and related compounds. Computational methods are extensively used to explore the conformational landscape of these molecules. nih.govnih.gov
For proline itself, the cis/trans isomerization of the Xaa-Pro peptide bond is a key conformational change that plays a significant role in protein folding. merckmillipore.com Computational studies have investigated this isomerization in detail, often using methods like Gaussian accelerated molecular dynamics to overcome the high kinetic barrier between the cis and trans states. nih.gov
The conformational preferences of proline derivatives are influenced by various factors, including ring substitutions and the solvent environment. merckmillipore.comacs.org For example, computational studies on (S)-indoline-2-carboxylic acid, a proline mimetic, have shown a remarkable tendency toward the cis amide isomer in polar solvents, which is opposite to the general preference of proline for the trans isomer. acs.org This highlights how structural modifications can be used to control the conformational properties of the pyrrolidine scaffold.
Computational modeling has also been used to study the conformational behavior of more complex systems, such as peptides containing proline derivatives. nih.gov These studies provide insights into how the incorporation of modified proline residues can influence the secondary structure of peptides. Furthermore, the thermal decomposition of pyrrolidine has been studied computationally to understand the stability and reaction pathways of the five-membered N-heterocycle at high temperatures. researchgate.net
Table 3: Conformational Preferences of Proline and its Derivatives
| Compound/System | Key Conformational Feature | Computational Method | Reference(s) |
| Proline-containing peptides | Cis/trans isomerization of the peptide bond | Gaussian accelerated molecular dynamics | nih.gov |
| (S)-Indoline-2-carboxylic acid derivatives | Preference for cis amide isomer in polar solvents | Experimental and Computational Study | acs.org |
| Pyrrolidine | Thermal decomposition and isomerization pathways | RRKM/master equation method | researchgate.net |
Modeling of Chiral Discrimination and Enantioselectivity in Catalytic Systems
Understanding the molecular basis of chiral discrimination is paramount for the rational design of enantioselective catalysts. Computational modeling provides a powerful lens through which to examine the subtle interactions that govern enantioselectivity in catalytic systems involving this compound and its derivatives. nih.govresearchgate.net
Molecular dynamics and electronic structure calculations have been used to investigate aldol reactions in the condensed phase, shedding light on how the microenvironment can modulate the reaction outcome. researchgate.net These models can simulate the docking of chiral analytes onto chiral stationary phases, providing insights into the chiral recognition mechanisms at a molecular level. researchgate.net
In the context of palladium-catalyzed reactions, L-proline can act as a chiral ligand. researchgate.net Computational studies have been employed to understand the mechanism of these reactions, including the formation of enamine intermediates and their subsequent arylation. researchgate.net These models help to explain how the chirality of the proline ligand is transferred to the product, leading to high enantioselectivity.
Furthermore, computational approaches have been used to investigate enantioselective C-H activation reactions. nih.gov For example, DFT calculations have been used to explore the C-H activation step in the palladium-catalyzed C-H olefination of indoles, revealing a facile C-H activation pathway. nih.gov The development of computer-aided drug design (CADD) models, incorporating strategies like 'scaffold-hopping', has also proven useful in identifying promising chiral ligands for bioactive metal complexes. mdpi.com
Table 4: Computational Modeling of Enantioselectivity
| Catalytic System | Focus of Modeling | Key Insight | Reference(s) |
| Proline-catalyzed aldol reaction | Role of microheterogeneous media | Modulation of reaction outcome by the condensed phase environment. | researchgate.net |
| Palladium/L-proline catalysis | α-Arylative desymmetrization of cyclohexanones | L-proline acts as an enamine catalyst to activate the ketone. | researchgate.net |
| Palladaelectro-catalyzed C-H olefination | C-H activation step | Facile C-H activation via a seven-membered palladacycle. | nih.gov |
| Rhenium(I) complexes with pinene-based ligands | 'Scaffold-hopping' for antibacterial evaluation | Identification of chiral pinene bipyridine derivatives as promising candidates. | mdpi.com |
Computational Approaches for Process Design and Optimization in Chiral Separation
Computational methods are increasingly being applied to the design and optimization of processes for the chiral separation of proline derivatives. researchgate.net These approaches can help to streamline the development of efficient separation techniques, such as high-performance liquid chromatography (HPLC).
Molecular dynamics simulations can be used to study the interactions between chiral analytes and chiral stationary phases (CSPs) at a molecular level. researchgate.net This allows for a better understanding of the chiral recognition mechanism, which is crucial for the rational design of new and improved CSPs. For example, studies on the chiral separation of proline derivatives on polysaccharide-type CSPs have shown that hydrogen bonding interactions play a dominant role in chiral recognition. researchgate.net
Computational protein design represents a powerful tool for creating novel proteins with specific functionalities, which could be applied to the development of enzymatic resolutions for chiral compounds. nih.gov By designing enzymes with high affinity and selectivity for a particular enantiomer, it may be possible to develop highly efficient biocatalytic separation processes. nih.gov
Furthermore, computational modeling can be used to predict the thermodynamic and kinetic parameters of separation processes, aiding in the optimization of operating conditions. whiterose.ac.uk While still an emerging area, the integration of computational approaches into the design of chiral separation processes holds significant promise for reducing development time and costs.
Table 5: Application of Computational Methods in Chiral Separation
| Application Area | Computational Approach | Objective | Reference(s) |
| Chiral HPLC | Molecular dynamics simulations | Understanding chiral recognition mechanisms on CSPs. | researchgate.netresearchgate.net |
| Enzymatic Resolution | Computational protein design | Designing enzymes with high enantioselectivity for specific substrates. | nih.govnih.gov |
| Process Optimization | Thermodynamic and kinetic modeling | Predicting optimal operating conditions for separation processes. | whiterose.ac.uk |
Advanced Characterization Techniques and Analytical Methodologies in Pyrrolidine Research
Spectroscopic Methods for Mechanistic Insights, Including Isotopic Labeling
Understanding the precise pathway a chemical reaction follows is fundamental to optimizing conditions and developing new transformations. For reactions involving (2S)-pyrrolidine-2-carbaldehyde, spectroscopic methods, particularly when combined with isotopic labeling, are powerful tools for gaining deep mechanistic insights.
Isotopic labeling involves the strategic replacement of an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N). The labeled compound is then subjected to the reaction, and the position of the isotope in the product molecules is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the local chemical environment of atomic nuclei. A ¹³C-labeled carbon atom, for instance, will produce a distinct signal in a ¹³C-NMR spectrum. By tracking the connectivity and chemical shift of the labeled atom from reactant to product, chemists can deduce which bonds are broken and formed during the reaction. For example, labeling the carbonyl carbon of this compound with ¹³C could definitively track the fate of this specific carbon atom in an aldol (B89426) or Mannich reaction, confirming its incorporation into the product backbone.
Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions. A molecule containing a heavier isotope will have a correspondingly higher molecular weight. By comparing the mass spectra of products derived from labeled and unlabeled starting materials, researchers can determine whether the isotopic label has been incorporated. High-resolution mass spectrometry can pinpoint the elemental composition of fragments, providing further clues about the molecular structure and the location of the label. This technique is invaluable for identifying intermediates and understanding fragmentation patterns that shed light on the reaction mechanism.
The use of stable isotope labeling offers a non-invasive method to trace the journey of specific atoms through complex reaction sequences, providing unambiguous evidence for proposed mechanistic pathways.
| Technique | Principle of Isotopic Labeling Application | Type of Mechanistic Insight Provided |
| ¹³C NMR | A ¹³C-labeled carbon atom in the this compound backbone is monitored. | Tracks the specific position and bonding environment of the labeled carbon atom in reaction intermediates and final products, elucidating bond formation and cleavage events. |
| ²H NMR | A deuterium (B1214612) label replaces a specific proton. The absence or shift of the deuterium signal reveals its fate. | Determines if a specific C-H bond is broken during a reaction, key for studying kinetic isotope effects and identifying rate-determining steps. |
| Mass Spectrometry (MS) | The increase in molecular weight of products and intermediates due to the incorporated isotope is detected. | Confirms the incorporation of labeled fragments into the final structure and helps identify key intermediates by their characteristic mass. |
X-ray Crystallography for Absolute Stereochemistry Determination
While spectroscopic methods can reveal the connectivity of atoms, X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique is the gold standard for establishing the absolute stereochemistry of a chiral compound like this compound, confirming the precise spatial arrangement of its atoms.
The process requires a single, high-quality crystal of the compound or a suitable derivative. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms into a specific pattern. By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the positions of all atoms can be precisely determined.
For chiral molecules, a specialized technique involving anomalous dispersion is used to determine the absolute configuration. thieme-connect.de The way X-rays are scattered by atoms, particularly heavier atoms, can be used to distinguish between a molecule and its non-superimposable mirror image (enantiomer). thieme-connect.de Even in compounds composed only of light atoms (C, H, N, O), careful data collection and analysis can allow for the assignment of the correct (S) or (R) configuration at each stereocenter. nih.gov The successful application of X-ray crystallography provides irrefutable proof of a molecule's stereochemical identity, which is crucial for applications in asymmetric catalysis and pharmaceutical development. unirioja.esresearchgate.net
Below is a table representing typical data that would be obtained from an X-ray crystallographic analysis of a derivative of this compound.
| Crystallographic Parameter | Description | Example Value for a Pyrrolidine (B122466) Derivative |
| Chemical Formula | The elemental composition of the molecule in the crystal. | C₁₃H₁₈N₂O₄ |
| Crystal System | The basic geometric shape of the unit cell. | Orthorhombic |
| Space Group | The symmetry elements present in the crystal lattice. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 15.4 Å, α = β = γ = 90° |
| Flack Parameter | A value used to determine the absolute stereochemistry of a chiral, non-centrosymmetric crystal structure. A value near 0 indicates the correct absolute configuration has been determined. | 0.05 (7) |
Methodologies for Chiral Purity and Enantiomeric Excess Assessment
In asymmetric synthesis, a primary goal is to produce one enantiomer of a chiral molecule in preference to the other. The success of such a synthesis is measured by the chiral purity, or enantiomeric excess (ee), of the product. Enantiomeric excess is a measure of the difference in the amount of the two enantiomers, expressed as a percentage. Several analytical methodologies are routinely employed to determine the ee of this compound and its reaction products. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining ee. mdpi.com The technique involves passing a solution of the enantiomeric mixture through a column packed with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing one to travel through the column more slowly than the other. nih.gov As a result, the two enantiomers are separated and emerge from the column at different times (retention times). A detector measures the amount of each enantiomer, and the ratio of their peak areas in the resulting chromatogram is used to calculate the enantiomeric excess.
Chiroptical Spectroscopy (CD and VCD): These spectroscopic techniques exploit the differential interaction of chiral molecules with polarized light. nih.gov
Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer produces a mirror-image CD spectrum. By comparing the experimental spectrum of a sample to that of a pure enantiomer, the ee can be determined.
Vibrational Circular Dichroism (VCD) Spectroscopy: An infrared-based technique that measures the differential absorption of left- and right-circularly polarized IR radiation by the vibrational modes of a chiral molecule. researchgate.net Like CD, it provides a spectral fingerprint that is unique to each enantiomer.
These methods are indispensable for the development of stereoselective reactions, allowing chemists to rapidly and accurately assess the effectiveness of their chiral catalysts and synthetic procedures. acs.org
| Method | Principle | Advantages | Limitations |
| Chiral HPLC | Physical separation of enantiomers on a chiral stationary phase. | Highly accurate and precise; provides quantitative data for both enantiomers; widely applicable. | Requires method development for each new compound; can be time-consuming. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light. | Rapid analysis; requires small sample amounts. | Requires a chromophore near the stereocenter; calibration with a pure enantiomer standard is often needed for accurate ee determination. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Provides rich structural information; can be used to determine absolute configuration in conjunction with computational methods. | Lower sensitivity compared to HPLC; requires more specialized equipment. |
Q & A
Q. What are the common synthetic routes for (2S)-pyrrolidine-2-carbaldehyde in academic research?
this compound is synthesized via cascade reactions involving N-substituted piperidines. A key method includes oxidative ring contraction of piperidine derivatives using iodine (I₂) or other oxidants. For example, iodine in dimethyl sulfoxide (DMSO) promotes deformylative functionalization, generating the aldehyde intermediate. Critical parameters include:
- Oxidant selection : I₂ for pyrrolidin-2-ones; I₂ with K₂S₂O₈ for 3-iodopyrroles.
- Temperature : 80–100°C for optimal yield.
- Additives : Bases like K₂CO₃ to modulate selectivity .
Table 1 : Reaction Conditions for Selective Synthesis
| Product | Oxidant | Additive | Yield (%) |
|---|---|---|---|
| Pyrrolidin-2-one | I₂ | None | 65–75 |
| 3-Iodopyrrole | I₂ + K₂S₂O₈ | K₂CO₃ | 50–60 |
Q. How is the stereochemical integrity of this compound verified?
Chiral HPLC or polarimetry is used to confirm enantiomeric purity. X-ray crystallography with programs like SHELXL refines the absolute configuration. For example, Flack parameters (< 0.1) validate the (2S) configuration in crystal structures .
Q. What safety precautions are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Storage : In sealed containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for this compound formation?
Density functional theory (DFT) calculations model transition states to identify energetically favorable pathways. For instance, conflicting data on decarboxylation vs. dehydrogenation steps in pyrrole synthesis can be resolved by comparing activation energies of intermediates. Experimental validation via isotopic labeling (e.g., ¹³C tracing) further clarifies mechanistic ambiguities .
Q. What strategies optimize enantioselectivity in asymmetric synthesis of this compound derivatives?
Q. How do crystallographic data from SHELX refine structural insights into this compound complexes?
SHELXL refines bond lengths and angles using high-resolution X-ray data. For example, hydrogen-bonding networks in metal complexes (e.g., Cu²⁺-aldehyde adducts) are analyzed to determine coordination geometry. Twinning and disorder are addressed via the TWIN/BASF commands in SHELX .
Q. What analytical techniques differentiate this compound degradation products?
- LC-MS : Identifies hydrolyzed byproducts (e.g., pyrrolidine-2-carboxylic acid).
- NMR : ¹H and ¹³C spectra detect aldehyde oxidation to carboxylic acids.
- TGA-DSC : Monitors thermal decomposition profiles under inert atmospheres .
Methodological Challenges
Q. How to address low yields in large-scale syntheses of this compound?
- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer.
- Solvent selection : Replace DMSO with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Catalyst recycling : Immobilize iodine on silica gel to reduce waste .
Q. What protocols validate the purity of this compound in multi-step syntheses?
- HPLC-DAD : Purity >98% confirmed at 254 nm.
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values.
- Karl Fischer titration : Moisture content <0.1% to prevent hydrolysis .
Q. How to mitigate racemization during functionalization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
